
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a pyrrolidine ring attached to a phenylsulfonyl group.
Méthodes De Préparation
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be achieved through a multi-step process. One common method involves the following steps:
Formation of the furan ring: The furan ring can be synthesized by reacting methyl acrylate with carbon disulfide to form a dithioester, which is then reacted with methanol to produce 2,5-dimethylfuran.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a substitution reaction involving a suitable precursor, such as a boric acid ester intermediate.
Coupling of the two rings: The final step involves coupling the furan and pyrrolidine rings through a suitable coupling reaction, such as the Suzuki–Miyaura coupling.
Analyse Des Réactions Chimiques
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrolidine rings, using reagents such as halogens or nucleophiles.
Applications De Recherche Scientifique
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or reduction of inflammation .
Comparaison Avec Des Composés Similaires
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound also contains a pyrrolidine ring and is used as an intermediate in organic synthesis.
2,5-Dimethylfuran-3-thiol: This compound has a similar furan ring structure but contains a thiol group instead of a pyrrolidine ring.
The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(13(2)22-12)17(19)18-9-8-15(11-18)23(20,21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQMKISWCGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
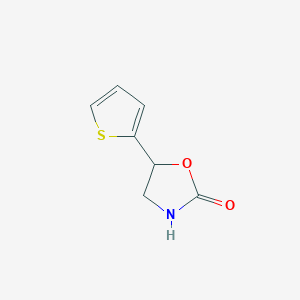
![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)
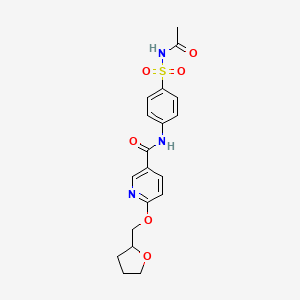
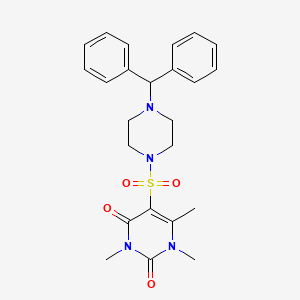
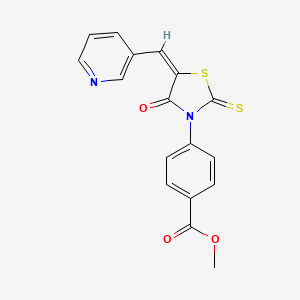
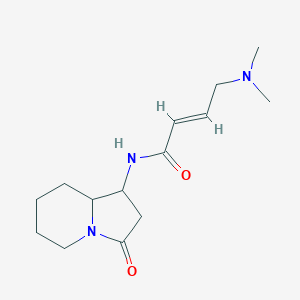
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
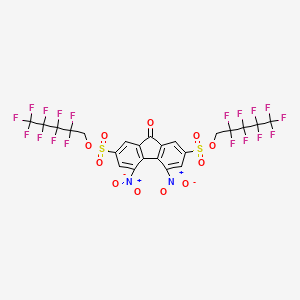
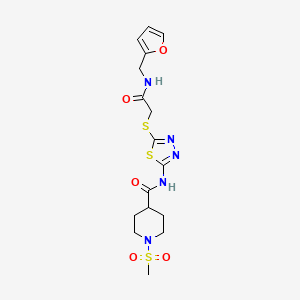

![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)
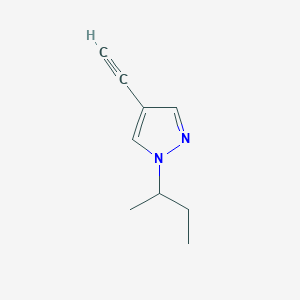
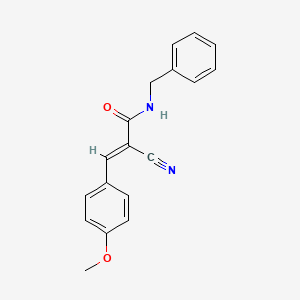
![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)
